3-Pentanol Exhibits a 34% Lower Surface Monolayer Packing Density than 1-Pentanol
In a comparative study using X-ray photoelectron spectroscopy (XPS) and molecular dynamics (MD) simulations, the monolayer packing density of 3-pentanol at the aqueous surface was found to be approximately 70% of that observed for 1-pentanol [1]. This was determined from molecular area calculations at monolayer coverage (≈100 mM bulk concentration), which were 46 ± 2 Ų per molecule for 3-pentanol and 32 ± 2 Ų per molecule for 1-pentanol [1].
| Evidence Dimension | Monolayer packing density at the aqueous surface (Molecular area per molecule) |
|---|---|
| Target Compound Data | 46 ± 2 Ų per molecule |
| Comparator Or Baseline | 1-Pentanol: 32 ± 2 Ų per molecule |
| Quantified Difference | 3-Pentanol's molecular area is ~44% larger, resulting in a ~30% lower packing density. |
| Conditions | Aqueous solution at bulk concentration ≈100 mM, measured by XPS and MD simulations. |
Why This Matters
This lower packing density indicates that 3-pentanol forms a more open and less ordered monolayer at interfaces, which is a critical performance parameter for applications in aerosol science, emulsion stabilization, and solvent extraction where interfacial structure dictates mass transfer and reactivity.
- [1] Walz, M.-M., Caleman, C., Werner, J., Ekholm, V., Lundberg, D., Prisle, N. L., Öhrwall, G., & Björneholm, O. (2015). Surface behavior of amphiphiles in aqueous solution: a comparison between different pentanol isomers. Physical Chemistry Chemical Physics, 17(21), 14036-14044. View Source
